molecular formula C11H10ClF2N3S B8161426 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine

2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B8161426
M. Wt: 289.73 g/mol
InChI Key: DDRNOYIMKWMYGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a chloro substituent at the 2-position and a 3,3-difluoropiperidin-1-yl group at the 4-position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine typically involves multi-step synthetic routes One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate thiophene and pyrimidine precursorsThe 3,3-difluoropiperidin-1-yl group can be introduced through nucleophilic substitution reactions using suitable piperidine derivatives and fluorinating agents .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets .

Properties

IUPAC Name

2-chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2N3S/c12-10-15-7-2-5-18-8(7)9(16-10)17-4-1-3-11(13,14)6-17/h2,5H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRNOYIMKWMYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2SC=C3)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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